N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazine moiety, and a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.
Introduction of the piperazine moiety: The fluorophenyl intermediate is then reacted with a methylpiperazine derivative under controlled conditions to form the desired piperazine-containing intermediate.
Sulfonamide formation: The final step involves the reaction of the piperazine intermediate with a nitrobenzenesulfonyl chloride derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The fluorophenyl group can undergo electrophilic substitution reactions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic reagents such as sodium hydride or organolithium compounds can be used.
Major Products Formed
Oxidation: Formation of nitro to amine derivatives.
Reduction: Formation of substituted fluorophenyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. The nitrobenzenesulfonamide group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide can be compared with similar compounds such as:
N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c1-22-10-12-23(13-11-22)19(15-2-4-16(20)5-3-15)14-21-29(27,28)18-8-6-17(7-9-18)24(25)26/h2-9,19,21H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGCHASOMCMDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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